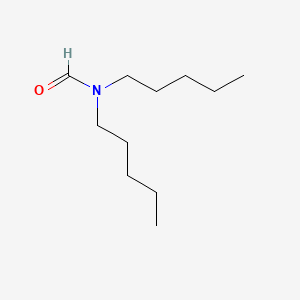
N,N-dipentylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N,N-dipentyl- is an organic compound belonging to the class of formamides It is characterized by the presence of two pentyl groups attached to the nitrogen atom of the formamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formamide, N,N-dipentyl- can be synthesized through the reaction of formic acid with N,N-dipentylamine. The reaction typically involves heating the reactants under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction proceeds as follows:
HCOOH+N,N-dipentylamine→Formamide, N,N-dipentyl-+H2O
Industrial Production Methods
In industrial settings, the production of formamide, N,N-dipentyl- can be achieved through the carbonylation of N,N-dipentylamine using carbon monoxide in the presence of a catalyst such as palladium or rhodium. This method offers high yields and is suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N,N-dipentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces amides or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted formamides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Formamide, N,N-dipentyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential role in biochemical processes and as a stabilizer for nucleic acids.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of formamide, N,N-dipentyl- involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The formyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylformamide: A widely used solvent with similar chemical properties.
N,N-Diethylformamide: Another formamide derivative with comparable reactivity.
N,N-Dibutylformamide: Shares similar structural features and applications.
Uniqueness
Formamide, N,N-dipentyl- is unique due to the presence of two pentyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and make it suitable for specific applications where other formamides may not be as effective.
Eigenschaften
CAS-Nummer |
26598-27-6 |
|---|---|
Molekularformel |
C11H23NO |
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
N,N-dipentylformamide |
InChI |
InChI=1S/C11H23NO/c1-3-5-7-9-12(11-13)10-8-6-4-2/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
OWHSZQHZBUQBRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


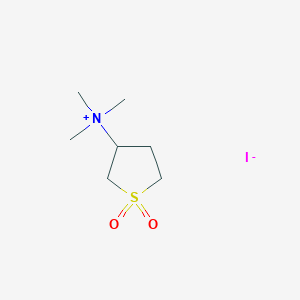
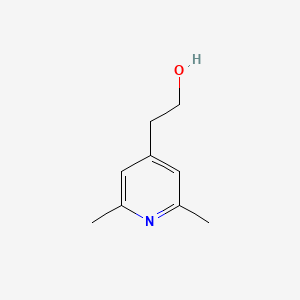
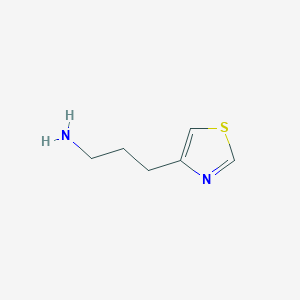



![Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12114253.png)

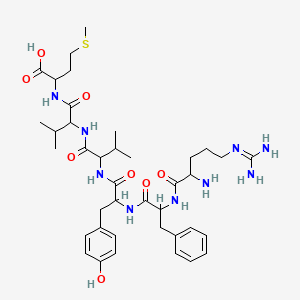

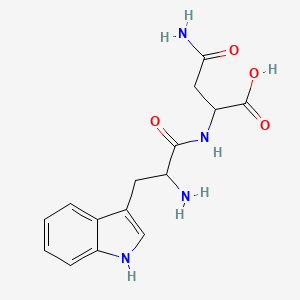
![[2-(3,4-Dichlorophenyl)cyclopropyl]methanol](/img/structure/B12114278.png)
![1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B12114290.png)

